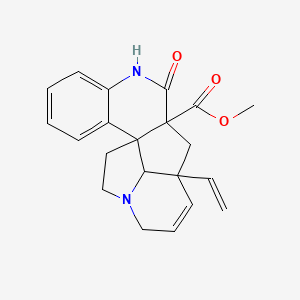
Ulipristal acetate InterMediate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ulipristal acetate is a selective progesterone receptor modulator used primarily for emergency contraception and the treatment of uterine fibroids . It is a derivative of 19-norprogesterone and exhibits both antagonistic and partial agonist activity at the progesterone receptor . The intermediate compounds involved in the synthesis of ulipristal acetate are crucial for its production and efficacy.
Preparation Methods
The preparation of ulipristal acetate involves several synthetic routes and reaction conditions. One method utilizes 3-methoxyl-19-norpregna-1,3,5(10),17(20)-tetraene as the starting material. This compound undergoes a series of reactions including addition, oxidation, reduction, hydrolysis, and addition-elimination to form 17α-hydroxyl-19-norpregna-4,9-diene-3,20-dione . The final product, ulipristal acetate, is obtained through further reactions such as ethylene glycol condensation, m-chloroperoxy benzoic acid epoxidation, Grignard addition, acid hydrolysis, and acetylation . Industrial production methods often involve the use of methyllithium or methyl Grignard reagent to facilitate the reaction, with protective groups being easily removed after the reaction .
Chemical Reactions Analysis
Ulipristal acetate intermediates undergo various types of chemical reactions, including:
Oxidation: This reaction is crucial for converting intermediate compounds into the desired product.
Reduction: Used to modify the oxidation state of the intermediates.
Addition-Elimination: This reaction type is used to form stable intermediate compounds that can be further processed.
The major products formed from these reactions include 17α-hydroxyl-19-norpregna-4,9-diene-3,20-dione and ulipristal acetate .
Scientific Research Applications
Ulipristal acetate and its intermediates have a wide range of scientific research applications:
Chemistry: Used in the synthesis of selective progesterone receptor modulators.
Biology: Studied for its effects on ovulation and endometrial changes.
Medicine: Primarily used for emergency contraception and the treatment of uterine fibroids.
Mechanism of Action
Ulipristal acetate exerts its effects by binding to the progesterone receptor, preventing progestin from binding. This action postpones follicular rupture when administered prior to ovulation, thereby inhibiting or delaying ovulation . It may also alter the normal endometrium, impairing implantation . The molecular targets involved include the progesterone receptor and potentially the glucocorticoid receptor .
Comparison with Similar Compounds
Ulipristal acetate is compared with other selective progesterone receptor modulators such as mifepristone and levonorgestrel. Unlike mifepristone, ulipristal acetate has lower glucocorticoid activity and better binding affinity . It is also more effective and has a similar side effect profile compared to levonorgestrel . Other similar compounds include:
Mifepristone: A progesterone receptor antagonist with higher glucocorticoid activity.
Levonorgestrel: A synthetic progestogen used in emergency contraception.
Properties
IUPAC Name |
[17-acetyl-13-methyl-11-[4-(methylamino)phenyl]-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO4/c1-17(31)29(34-18(2)32)14-13-26-24-11-7-20-15-22(33)10-12-23(20)27(24)25(16-28(26,29)3)19-5-8-21(30-4)9-6-19/h5-6,8-9,15,24-26,30H,7,10-14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCANMLYXHZIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-](/img/structure/B12325864.png)
![thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci)](/img/structure/B12325870.png)
![(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B12325874.png)





![1-cyclopropyl-6-fluoro-8-methoxy-7-(1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B12325907.png)


![beta-D-Glucopyranoside, (1R)-4-(3,4-dihydroxyphenyl)-1-[(R)-(3,4-dihydroxyphenyl)hydroxymethyl]-3-butynyl (9CI); (1R)-4-(3,4-Dihydroxyphenyl)-1-[(R)-(3,4-dihydroxyphenyl)hydroxymethyl]-3-butyn-1-yl beta-D-glucopyranoside](/img/structure/B12325926.png)
![Sodium;3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12325929.png)

